![molecular formula C9H15N3O4S2 B14177408 4-[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]morpholine CAS No. 922505-02-0](/img/structure/B14177408.png)
4-[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]morpholine is a complex organic compound that features a morpholine ring substituted with a thiadiazole moiety and a methoxyethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]morpholine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxyethanesulfonyl chloride with morpholine to form 4-(2-methoxyethanesulfonyl)morpholine. This intermediate is then reacted with a thiadiazole derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
4-[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]morpholine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiadiazole moiety may also interact with nucleic acids, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyethanesulfonyl)morpholine: This compound lacks the thiadiazole moiety but shares the methoxyethanesulfonyl group.
2-(N-Morpholino)ethanesulfonic acid: This compound has a similar sulfonyl group but differs in the overall structure.
Uniqueness
4-[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]morpholine is unique due to the presence of both the thiadiazole and morpholine moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
922505-02-0 |
|---|---|
Molecular Formula |
C9H15N3O4S2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
4-[5-(2-methoxyethylsulfonyl)-1,2,4-thiadiazol-3-yl]morpholine |
InChI |
InChI=1S/C9H15N3O4S2/c1-15-6-7-18(13,14)9-10-8(11-17-9)12-2-4-16-5-3-12/h2-7H2,1H3 |
InChI Key |
RADHNMHXKMVXGS-UHFFFAOYSA-N |
Canonical SMILES |
COCCS(=O)(=O)C1=NC(=NS1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate](/img/structure/B14177325.png)
![3-{[(2E)-6-methyl-4-phenylquinazolin-2(3H)-ylidene]amino}benzoic acid](/img/structure/B14177326.png)
![N-[(1H-Indol-2-yl)methyl]-N'-phenylthiourea](/img/structure/B14177333.png)
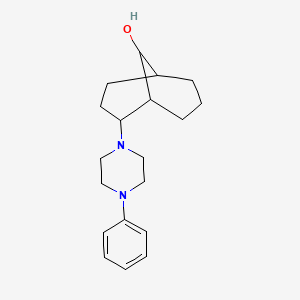
![8-Chloro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14177350.png)

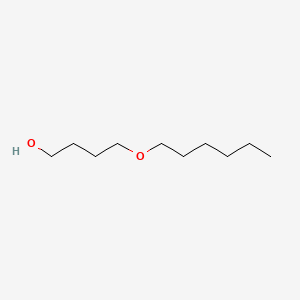
![(2R)-2-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14177379.png)
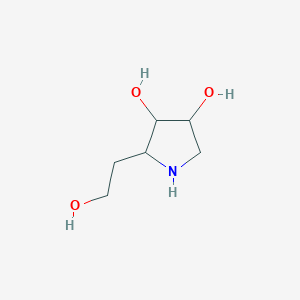
![N-(2,4-Difluorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14177391.png)
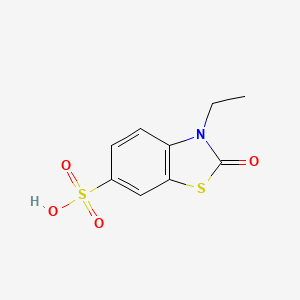
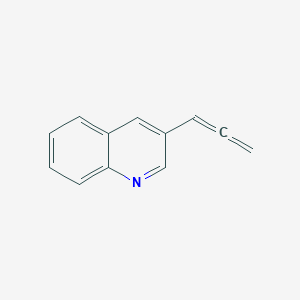
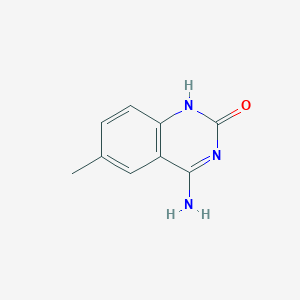
![N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine](/img/structure/B14177417.png)
